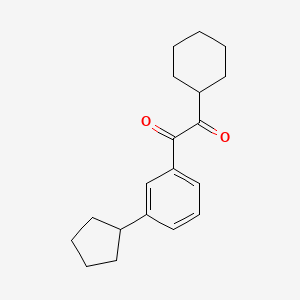
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a cyclopentylphenyl group, and a diketone moiety
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of cyclohexanone and 3-cyclopentylbenzaldehyde as starting materials. These compounds undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic ring in the cyclopentylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or halogens as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diketone may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The diketone moiety may play a role in these interactions by forming covalent bonds with target molecules or by participating in redox reactions.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be compared to other similar compounds, such as:
1-Cyclohexyl-2-phenylethane-1,2-dione: This compound lacks the cyclopentyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-2-(4-cyclopentylphenyl)ethane-1,2-dione: The position of the cyclopentyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.
1-Cyclohexyl-2-(3-cyclohexylphenyl)ethane-1,2-dione: The presence of a cyclohexyl group instead of a cyclopentyl group may affect the compound’s steric and electronic properties.
Propriétés
Numéro CAS |
922496-90-0 |
|---|---|
Formule moléculaire |
C19H24O2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C19H24O2/c20-18(15-9-2-1-3-10-15)19(21)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2 |
Clé InChI |
WYJBBNKJVUYAGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)C(=O)C2=CC=CC(=C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


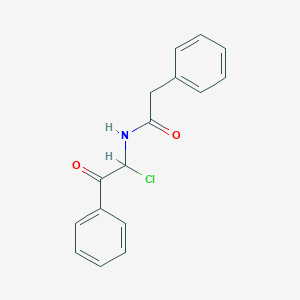
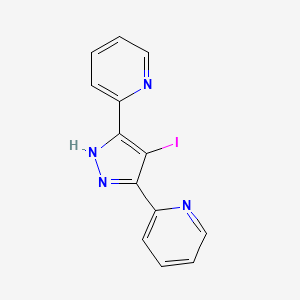
![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
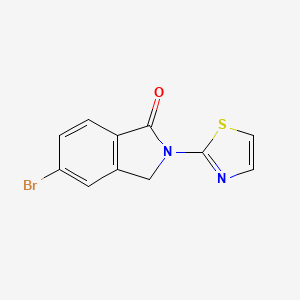
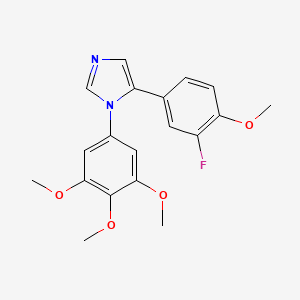
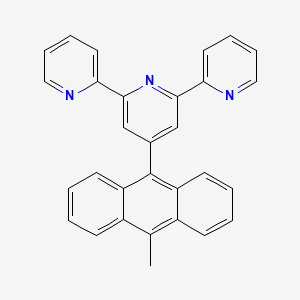
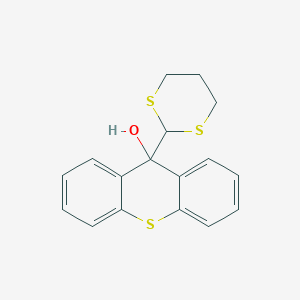
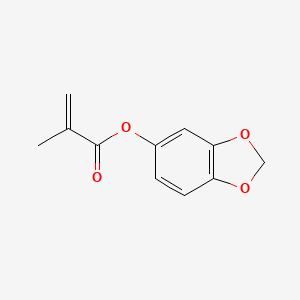
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
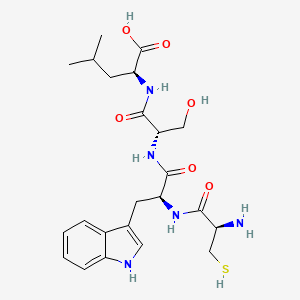
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

